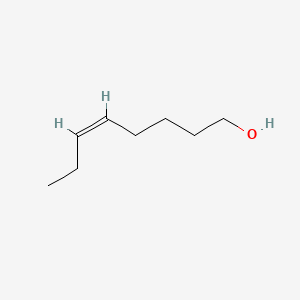

cis-5-Octen-1-ol

Description

Properties

IUPAC Name |

(Z)-oct-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHRTASWKDTLER-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047700 | |

| Record name | (Z)-5-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | (Z)-5-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-5-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/382/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 25.00 mm Hg | |

| Record name | (Z)-5-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.840-0.860 (20°) | |

| Record name | cis-5-Octen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/382/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

64275-73-6 | |

| Record name | (Z)-5-Octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64275-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Octen-1-ol, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064275736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Octen-1-ol, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-5-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-oct-5-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-OCTEN-1-OL, (5Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR85B4MH49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-5-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical and chemical properties of cis-5-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of cis-5-Octen-1-ol, a versatile unsaturated alcohol. It includes key data, detailed experimental protocols for its synthesis and analysis, and a visualization of the synthetic workflow, intended for use in research and development settings.

Core Properties of this compound

This compound, also known as (Z)-oct-5-en-1-ol, is a colorless to light yellow liquid with a characteristic fresh, green, and melon-like aroma.[1][2][3][4] It is a fatty alcohol found naturally as a volatile aroma component in apples and may act as a potent attractant for fruit flies.[5][6][7] Due to its pleasant scent, it is widely utilized as a flavoring agent and fragrance component in the food, cosmetic, and personal care industries.[6][8] Furthermore, its chemical structure, featuring both a hydroxyl group and a cis-alkene, makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [4] |

| Molecular Weight | 128.21 g/mol | |

| CAS Number | 64275-73-6 | [4] |

| Appearance | Colorless to light yellow clear liquid | |

| Odor | Fresh, green, melon, watery, fatty | [1][4][5] |

| Boiling Point | 95 °C @ 25 mmHg | |

| 96 - 98 °C @ 10 mmHg | ||

| Density | 0.849 g/mL at 25 °C | |

| 0.840 - 0.860 g/mL at 20 °C | [4] | |

| Refractive Index (n20/D) | 1.448 | |

| 1.445 - 1.451 | [4] | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents | |

| Purity (Typical) | ≥90% to ≥97% (GC) | [9] |

| Stability | Commercially supplied with α-tocopherol stabilizer |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide protocols based on established chemical principles.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a robust and widely used method for creating alkenes with good stereochemical control.[10][11] Non-stabilized ylides, as would be used in this synthesis, predominantly yield the desired cis (Z)-alkene.[10] The following multi-step protocol is adapted from a known procedure for a similar alcohol and can be applied for the synthesis of this compound.[12] The overall strategy involves protecting a starting diol, converting it to a phosphonium salt, performing the Wittig reaction with an appropriate aldehyde (propanal), and finally deprotecting to yield the target molecule.

Step 1: Monoprotection of 1,4-Butanediol

-

To a stirred solution of 1,4-butanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1 equivalent).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyranyl (THP)-protected alcohol.

Step 2: Halogenation

-

Dissolve the protected alcohol from Step 1 (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Filter the mixture to remove triphenylphosphine oxide and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(tetrahydropyran-2-yloxy)-1-bromobutane.

Step 3: Phosphonium Salt Formation

-

Dissolve the bromo-THP ether from Step 2 (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

-

Reflux the mixture for 24-48 hours, during which a precipitate will form.[12]

-

Cool the reaction mixture to room temperature and add diethyl ether to promote further precipitation.

-

Filter the white solid, wash it with diethyl ether, and dry it under vacuum to yield the desired phosphonium salt.

Step 4: Wittig Reaction

-

Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to generate the deep red-colored ylide.

-

Stir the solution at -78 °C for 1 hour.

-

Add propanal (1.2 equivalents) dropwise to the ylide solution.

-

Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection

-

Dissolve the protected alkene from Step 4 in a 3:1:1 mixture of acetic acid, THF, and water.[12]

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by vacuum distillation.

Quality Control and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of a volatile solvent like DCM or hexane).

-

Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a suitable temperature program, for example: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

The resulting chromatogram will indicate the purity by the relative area of the main peak. The mass spectrum of this peak should be compared to a reference spectrum for this compound, showing a molecular ion peak (m/z 128) and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure, including the cis stereochemistry of the double bond.

-

Protocol:

-

Dissolve approximately 10-20 mg of the purified sample in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the signals corresponding to the vinylic protons (around 5.3-5.5 ppm) will exhibit a coupling constant (J-value) of approximately 10-12 Hz, which is characteristic of a cis double bond. Other key signals include a triplet for the methylene group adjacent to the hydroxyl (around 3.6 ppm) and the terminal methyl group (around 0.9 ppm).

-

The ¹³C NMR spectrum will show distinct peaks for the eight carbon atoms, including two in the alkene region (approx. 125-135 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol:

-

Acquire a spectrum of the neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should display a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching bands just below 3000 cm⁻¹, and a C=C stretching band around 1655 cm⁻¹.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound as described in the protocol above.

Caption: Synthetic workflow for this compound via Wittig reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. This compound | 64275-73-6 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. scbt.com [scbt.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to cis-5-Octen-1-ol for Researchers and Drug Development Professionals

An overview of the chemical properties, potential biological activities, and experimental considerations for the unsaturated aliphatic alcohol, cis-5-Octen-1-ol.

Introduction

This compound is an organic compound classified as an unsaturated fatty alcohol. While it has been traditionally utilized in the flavor and fragrance industry for its fresh, green, and melon-like aroma, emerging interest is focusing on its potential as a bioactive molecule. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, and exploring its potential applications in research and drug development, with a focus on its putative anti-inflammatory and anticancer activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 64275-73-6 | [1][2][3] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.849 g/mL at 25 °C | |

| Boiling Point | 95 °C at 25 mmHg | |

| Synonyms | (Z)-5-Octen-1-ol, (5Z)-Octen-1-ol | [1][2][3] |

Spectroscopic Data

Detailed spectroscopic data is available for this compound, which is critical for its identification and characterization. Researchers can access ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra from various public databases.

Potential Biological Activities and Signaling Pathways

While research into the specific biological activities of this compound is still in its early stages, its structural similarity to other bioactive lipids suggests potential roles in modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Unsaturated fatty alcohols and related compounds have been investigated for their anti-inflammatory properties. The primary mechanism of action for many anti-inflammatory compounds is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by interacting with enzymes in these pathways.

Anticancer Activity

The potential anticancer properties of this compound may be linked to the induction of apoptosis (programmed cell death) in cancer cells. Many chemotherapeutic agents function by activating apoptotic pathways. A simplified representation of a potential apoptotic signaling cascade is depicted below. Further research is needed to determine if this compound can modulate these pathways.

References

Spectroscopic Profile of cis-5-Octen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-5-Octen-1-ol, a key aliphatic alcohol of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for compound identification, purity assessment, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.41 - 5.31 | m | H-5, H-6 |

| 3.64 | t | H-1 |

| 2.08 - 2.01 | m | H-4, H-7 |

| 1.59 - 1.52 | m | H-2 |

| 1.41 - 1.32 | m | H-3 |

| 1.30 (approx.) | s (broad) | -OH |

| 0.97 | t | H-8 |

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 132.3 | C-6 |

| 128.9 | C-5 |

| 62.6 | C-1 |

| 32.5 | C-2 |

| 29.8 | C-4 |

| 23.2 | C-3 |

| 20.6 | C-7 |

| 14.2 | C-8 |

Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption |

| ~3330 (broad) | O-H stretch |

| ~3005 | =C-H stretch |

| 2929, 2859 | C-H stretch (aliphatic) |

| 1655 | C=C stretch |

| 1465 | C-H bend |

| 1058 | C-O stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M-H₂O]⁺ |

| 95 | Moderate | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 68 | High | [C₅H₈]⁺ |

| 67 | Very High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, approximately 0.6-0.7 mL) within a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is utilized.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Application: A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

This guide provides foundational spectroscopic data and protocols for this compound. Researchers are encouraged to adapt these methodologies to their specific instrumentation and experimental objectives. The provided data serves as a reliable reference for the identification and characterization of this compound in various scientific endeavors.

References

The Enigmatic Green Note: A Technical Guide to the Natural Occurrence and Sources of cis-5-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-5-Octen-1-ol is a volatile organic compound prized for its characteristic fresh, green, and fruity aroma, reminiscent of melon and watermelon. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic pathways, and analytical methodologies for its detection and quantification. While found in a variety of fruits, its role extends beyond flavor and fragrance, with evidence suggesting its involvement in insect chemical communication. This document consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, entomology, and drug development.

Natural Occurrence and Quantitative Data

This compound is a naturally occurring aliphatic alcohol that has been identified as a volatile component in a range of fruits, contributing to their characteristic aroma profiles. Its presence has been confirmed in apples, bananas, and passion fruit. While its qualitative presence is well-documented, quantitative data remains sparse in the scientific literature. The following table summarizes the known natural sources of this compound.

| Natural Source | Plant Species | Tissue/Part | Method of Analysis | Quantitative Data | Reference |

| Apple | Malus domestica | Fruit | Not Specified | Present, not quantified | [1][2] |

| Banana | Musa acuminata | Fruit Essence | GC-MS, GCO | Identified, not quantified | [2] |

| Passion Fruit | Passiflora edulis | Fruit Essence | GC-MS, GCO | Identified, not quantified | [2] |

Further research is required to quantify the concentration of this compound in these and other potential natural sources.

Biosynthesis of this compound in Plants: The Lipoxygenase (LOX) Pathway

The biosynthesis of C6 and C9 volatile compounds, often referred to as green leaf volatiles (GLVs), in plants is primarily governed by the lipoxygenase (LOX) pathway. It is highly probable that the formation of the C8 compound, this compound, also proceeds through a variation of this pathway, originating from the oxidative cleavage of polyunsaturated fatty acids.

The generalized LOX pathway begins with the release of linoleic acid or α-linolenic acid from plant membranes in response to tissue damage or stress. These fatty acids are then oxygenated by lipoxygenase (LOX) to form hydroperoxides. A subsequent enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides into shorter-chain aldehydes and oxo-acids. Specifically, the cleavage of 13-hydroperoxides typically yields C6 aldehydes, while the cleavage of 9-hydroperoxides can result in C9 aldehydes. The formation of C8 compounds like this compound likely involves a specific HPL-catalyzed cleavage of a fatty acid hydroperoxide, followed by reduction of the resulting aldehyde to an alcohol by an alcohol dehydrogenase (ADH).

The precise enzymatic steps and the specific hydroperoxide precursor leading to this compound have yet to be fully elucidated. The double bond at the cis-5 position suggests a specific regio- and stereospecificity of the enzymes involved.

Potential Role in Insect Signaling

While direct evidence for this compound as a pheromone is still emerging, many structurally similar C8 alcohols and their derivatives are known to function as insect attractants and pheromones. For instance, 1-octen-3-ol is a well-known attractant for many species of biting insects. It is plausible that this compound also plays a role in the chemical communication of certain insect species, potentially as a sex pheromone, aggregation pheromone, or a kairomone indicating a food source.

The detection of such volatile signals in insects is mediated by olfactory receptors (ORs) located on the antennae. Upon binding of a specific ligand, such as a pheromone, the OR undergoes a conformational change, initiating a signal transduction cascade. This can occur through two primary mechanisms: an ionotropic pathway, where the receptor itself is an ion channel that opens upon ligand binding, or a metabotropic pathway, involving G-protein coupling and the production of second messengers.

References

Navigating the Safety Profile of cis-5-Octen-1-ol: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of chemical compounds is paramount. This technical guide provides a detailed overview of the safety data sheet (SDS) and handling precautions for cis-5-Octen-1-ol, a valuable intermediate in various chemical syntheses.

This document summarizes the available quantitative data on the physicochemical properties, toxicological profile, and ecotoxicity of this compound. It also outlines detailed experimental protocols for key safety assessments and provides visual workflows for handling and hazard evaluation to ensure safe laboratory practices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 95 °C @ 25 mmHg | |

| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |

| Density | 0.849 g/mL at 25 °C | |

| Refractive Index | 1.448 at 20 °C |

Toxicological Data

The toxicological profile of a chemical dictates the necessary handling precautions and personal protective equipment. While comprehensive toxicological data for this compound is not extensively available, the existing information is summarized below. It is important to note that for some endpoints, such as dermal and inhalation toxicity, specific quantitative data (e.g., LD50 or LC50) has not been identified in the reviewed literature.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [3] |

| Dermal Toxicity | Not determined | - | [3] |

| Inhalation Toxicity | Not determined | - | [3] |

| Skin Irritation | Causes skin irritation (H315) | - | [1] |

| Eye Irritation | Causes serious eye damage (H318) | - | [1] |

GHS Classification Discrepancy

There appears to be a discrepancy in the GHS classification of this compound across different suppliers and databases. Some sources classify it as causing skin irritation (H315) and serious eye damage (H318)[1]. Conversely, other sources state that the chemical does not meet the criteria for GHS hazard classification in a significant number of notifications to ECHA (European Chemicals Agency)[1]. This could be due to variations in the purity of the substance, the presence of irritating impurities, or different interpretations of the available data. Researchers should therefore exercise caution and handle the substance as a potential skin and eye irritant.

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate handling procedures and personal protective equipment are essential when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate organic vapor cartridge may be necessary.

General Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Detailed methodologies for assessing the safety of chemical substances are critical for regulatory compliance and ensuring the validity of experimental results. The following sections describe the principles of standard OECD test guidelines for skin and eye irritation.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site of application is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of the Application Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

Application of the Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Observation Period: After a 4-hour exposure period, the patch is removed. The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reaction is graded on a scale of 0 (no reaction) to 4 (severe reaction).

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (again, typically a rabbit), with the other eye serving as a control. The eyes are then examined for any signs of irritation or damage.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Application of the Test Substance: A small amount (0.1 mL for liquids or not more than 0.1 g for solids) of the test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, respectively.

-

Scoring: The severity of the ocular lesions is scored according to a standardized system.

Visualizing Safety and Handling Workflows

To further aid in the safe handling and risk assessment of this compound, the following diagrams, created using the DOT language, illustrate key logical workflows.

Ecotoxicity Data

Information on the environmental fate and ecotoxicity of this compound is limited. One source indicates that it is "Very toxic to aquatic life with long lasting effects." However, specific quantitative data from studies on fish, daphnia, or algae (e.g., LC50 or EC50 values) were not found in the reviewed literature. Due to this classification, it is imperative to prevent the release of this compound into the environment. All waste should be collected and disposed of as hazardous chemical waste in accordance with local and national regulations.

References

A Technical Guide to the Solubility of cis-5-Octen-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-5-Octen-1-ol, a key intermediate in the fragrance, flavor, and pharmaceutical industries.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates the known information and provides a framework for its experimental determination.

Overview of this compound

This compound is a colorless liquid with a characteristic fresh, green, and melon-like odor.[1][2][3] Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar eight-carbon chain with a cis double bond, governs its solubility behavior. This amphiphilic nature suggests its miscibility with a variety of organic solvents.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [4] |

| Density | 0.849 g/mL at 25 °C[3][5] |

| Boiling Point | 95 °C at 25 mmHg[2][5] |

| Refractive Index | n20/D 1.448[5] |

Solubility Data

Quantitative solubility data for this compound in various organic solvents is sparse in the available literature. However, its general solubility can be inferred from its chemical structure and available information.

Qualitative Solubility:

-

It is described as soluble in organic solvents.[1]

-

Specifically, it is known to be soluble in alcohol.[6]

Quantitative Solubility in Water:

While the focus of this guide is on organic solvents, the solubility in water provides a baseline for its polarity.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1855 mg/L[6] |

The limited solubility in water is expected for an eight-carbon alcohol, and it is anticipated to be miscible with many common organic solvents due to the principle of "like dissolves like."

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, adapted from standard laboratory methods for determining the solubility of organic compounds, can be employed.[7][8][9][10]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure (Equilibrium Solubility Method):

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the controlled temperature for several hours to allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Dilution: Dilute the withdrawn sample to a known volume with the same organic solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 64275-73-6 [chemicalbook.com]

- 3. 顺式-5-辛烯-1-醇 ≥97%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:64275-73-6 | Chemsrc [chemsrc.com]

- 6. (Z)-5-octen-1-ol [thegoodscentscompany.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to the Physicochemical Properties of cis-5-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of cis-5-Octen-1-ol, complete with experimental methodologies and a logical workflow for property determination. This information is critical for the application of this compound in pharmaceutical and chemical research and development.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. Below is a summary of its key physical constants.

| Property | Value | Conditions |

| Boiling Point | 95 °C | at 25 mmHg[1][2] |

| 96 - 98 °C | at 10 mmHg | |

| Melting Point | Not specified | - |

| Physical State | Colorless liquid | at room temperature[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[3]

Apparatus:

-

Heating block with a stirrer

-

Small test tube

-

Thermometer

-

Magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block, which is centered on a hot plate stirrer, and clamp it securely.

-

Clamp a thermometer and lower it into the test tube, ensuring the thermometer bulb is about 1 cm above the liquid's surface.

-

Activate the stirrer to ensure even heating.

-

Begin heating the block and observe the sample.

-

The boiling point is the stable temperature at which the liquid boils and its vapor condenses on the walls of the test tube, creating a "reflux ring" at the same level as the thermometer bulb.[3]

-

Record the temperature at which this equilibrium is maintained. Do not heat the sample to dryness.[3]

Melting Point Determination (Capillary Method)

This is a common and reliable method for determining the melting point of a solid compound.[4]

Apparatus:

-

Melting point apparatus (e.g., MelTemp) or a Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Solid sample (powdered)

Procedure:

-

Load a small, finely powdered sample of the solid into a capillary tube to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample down.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample. If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature, then slow the heating rate to 1-2 °C per minute.[4]

-

If the melting point is unknown, a preliminary rapid heating can be done to find an approximate range, followed by a more precise measurement with a fresh sample.[5]

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[4]

-

For a pure compound, this range should be narrow (0.5-1.0 °C).[4]

Visualized Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to (Z)-5-Octen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Octen-1-ol, an aliphatic alcohol, is a compound of interest in various scientific disciplines, including flavor and fragrance chemistry, as well as biochemical research.[1][2] It is recognized for its characteristic fresh, green, and melon-like aroma and is found naturally in fruits such as apples.[3][4] This technical guide provides a comprehensive overview of (Z)-5-Octen-1-ol, including its chemical identity, physicochemical properties, proposed synthesis, analytical methods, and metabolic fate. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity

-

IUPAC Name: (Z)-oct-5-en-1-ol[1]

-

Synonyms: cis-5-Octen-1-ol, (5Z)-Octen-1-ol, (Z)-5-Octenol, cis-oct-5-en-1-ol[1][5]

-

Molecular Formula: C₈H₁₆O[1]

-

Molecular Weight: 128.21 g/mol [1]

Physicochemical Properties

The quantitative data for (Z)-5-Octen-1-ol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | |

| Boiling Point | 95 °C at 25 mmHg | [3] |

| Density | 0.849 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.448 | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3] |

| Assay | ≥97% | [3] |

Experimental Protocols

Synthesis of (Z)-5-Octen-1-ol via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[6][7] The synthesis of (Z)-5-Octen-1-ol can be achieved through the reaction of a phosphorus ylide with an appropriate aldehyde. Non-stabilized ylides generally lead to the formation of (Z)-alkenes.[8]

Materials:

-

Triphenylphosphine

-

1-Bromopropane

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

5-Hydroxypentanal

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromopropane in a suitable solvent to form the corresponding triphenylphosphonium bromide salt.

-

Generation of the Ylide: Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere to generate the phosphorus ylide.

-

Wittig Reaction: Add 5-hydroxypentanal to the ylide solution at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate (Z)-5-Octen-1-ol.

-

Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A workflow for the proposed synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of (Z)-5-Octen-1-ol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for the analysis of alcohols (e.g., HP-5ms).

Procedure:

-

Sample Preparation: Dilute a sample of (Z)-5-Octen-1-ol in a suitable solvent, such as methanol or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectrum of (Z)-5-Octen-1-ol will show a characteristic fragmentation pattern that can be used for its identification.

-

Data Analysis: Compare the obtained mass spectrum with a reference library for confirmation. The retention time from the gas chromatogram can also be used for identification.

Metabolic Pathway

(Z)-5-Octen-1-ol, as a fatty alcohol, is expected to undergo metabolism through pathways common to other endogenous and exogenous fatty alcohols. The primary route of metabolism involves oxidation to the corresponding aldehyde and then to a carboxylic acid.

The general metabolic fate of fatty alcohols is described by the fatty alcohol cycle. In this cycle, fatty alcohols can be oxidized to fatty aldehydes by alcohol dehydrogenase, and subsequently to fatty acids by aldehyde dehydrogenase.[9] These fatty acids can then be activated to their acyl-CoA derivatives and enter the β-oxidation pathway for energy production or be used for the synthesis of other lipids.[9]

The diagram below illustrates the general metabolic pathway for a fatty alcohol like (Z)-5-Octen-1-ol.

Caption: General metabolic pathway of fatty alcohols.

Conclusion

This technical guide has provided a detailed overview of (Z)-5-Octen-1-ol, covering its chemical identity, physicochemical properties, and proposed methodologies for its synthesis and analysis. Furthermore, its expected metabolic fate within the established pathways for fatty alcohols has been outlined. This compilation of information serves as a valuable resource for professionals in research and drug development, facilitating a deeper understanding and enabling further investigation of this versatile compound.

References

- 1. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-5-octen-1-ol [thegoodscentscompany.com]

- 3. This compound = 97 , stabilized, FG 64275-73-6 [sigmaaldrich.com]

- 4. This compound | 64275-73-6 [chemicalbook.com]

- 5. 5-Octen-1-ol, (Z)- [webbook.nist.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. quora.com [quora.com]

An In-depth Technical Guide to cis-5-Octen-1-ol: Commercial Availability, Purchasing, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Octen-1-ol is an unsaturated fatty alcohol that has garnered interest in various scientific and commercial fields. While its primary application lies within the flavor and fragrance industries, emerging research suggests potential roles as a volatile organic compound (VOC) for diagnostic purposes and as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the commercial suppliers, purchasing information, and a summary of the current state of research into its biological activities, with a focus on methodologies and data relevant to researchers and drug development professionals.

Commercial Suppliers and Purchasing

This compound is readily available from a range of chemical suppliers, catering to both research and industrial needs. The purity and available quantities vary, allowing for procurement for applications ranging from small-scale laboratory experiments to larger-scale manufacturing.

Table 1: Commercial Supplier Information for this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥97% | 1 g, 100 g, 1 kg | Stabilized with α-tocopherol. Fragrance grade (FG) also available. |

| TCI America | >90.0% (GC) | 10 mL, 25 mL | --- |

| Santa Cruz Biotechnology | 95% | Contact for details | Remainder is mainly the trans-isomer.[1] |

| BOC Sciences | For experimental/research use only[2] | Contact for details | Offers custom synthesis services. |

| Bedoukian Research, Inc. | ≥94.0% (cis)[3] | Contact for details | Kosher certified. Also available without antioxidant.[3] |

| Penta International Corporation | Contact for details | Contact for details | --- |

| Synerzine, Inc. | Contact for details | Contact for details | --- |

| Riverside Aromatics Ltd. | Contact for details | Contact for details | Specializes in aroma chemicals. |

| ChemicalBook | --- | Various | Platform connecting multiple suppliers.[4] |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Physicochemical Properties and Safety Information

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | |

| CAS Number | 64275-73-6 | |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 95 °C at 25 mmHg | [4] |

| Density | 0.849 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.448 | [4] |

| Flash Point | 88 °C (closed cup) | |

| Solubility | Soluble in organic solvents. | --- |

| Organoleptic Profile | Fresh, green, melon |

Safety Information: this compound is classified as causing skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.

Research Applications and Experimental Protocols

While the biological activity of this compound is not as extensively studied as some other unsaturated alcohols, its presence in natural products and its potential as a VOC biomarker point to areas of interest for further research. The following sections outline potential research applications and provide generalized experimental protocols that can be adapted for the study of this compound.

Volatile Organic Compound (VOC) Analysis for Disease Biomarker Discovery

The identification of unique VOC profiles in biological samples (e.g., breath, urine, blood) is a promising non-invasive approach for disease diagnosis. This compound has been identified as a component of the volatile profiles of some natural products, and its detection in biological matrices could be explored for diagnostic purposes.

Generalized Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for VOC analysis in biological fluids.

This protocol provides a general framework for the extraction and analysis of volatile compounds like this compound from liquid samples.

Materials:

-

Biological sample (e.g., plasma, urine)

-

HS-SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

Procedure:

-

Sample Preparation: Aliquot a defined volume of the biological sample (e.g., 1-5 mL) into a headspace vial.

-

Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

-

Incubation and Extraction: Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Data Analysis: The separated compounds are identified and quantified by the mass spectrometer.

Evaluation of In Vitro Cytotoxicity

To assess the potential of this compound in drug development, its cytotoxic effects on various cell lines should be determined. This is a fundamental step in evaluating any compound for further therapeutic investigation.

Generalized Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Investigation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer. Investigating the potential anti-inflammatory properties of this compound could reveal novel therapeutic applications.

Generalized Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a common in vitro model for screening compounds for anti-inflammatory activity.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

Nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control groups (untreated, LPS only, and compound only).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite (a stable product of NO) using a standard curve and determine the inhibitory effect of this compound on NO production.

Conclusion

This compound is a commercially accessible unsaturated alcohol with well-established applications in the flavor and fragrance industry. For researchers in drug development and related fields, it represents a molecule with underexplored biological potential. While specific, in-depth studies on its anticancer and anti-inflammatory properties are currently limited in the public domain, the generalized protocols provided in this guide offer a starting point for its evaluation. Future research is warranted to elucidate the potential signaling pathways and molecular targets of this compound, which may unveil novel therapeutic opportunities.

References

Methodological & Application

Stereoselective Synthesis of cis-5-Octen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-5-Octen-1-ol, a valuable intermediate in the synthesis of various natural products and pharmaceuticals. Two primary synthetic routes are presented: the partial hydrogenation of 5-octyn-1-ol using a poisoned catalyst and the Wittig reaction between butanal and a non-stabilized phosphonium ylide.

Introduction

The precise control of double bond geometry is a critical aspect of modern organic synthesis. cis-Alkenes, in particular, are common motifs in biologically active molecules. This document outlines two robust and stereoselective methods for the synthesis of this compound, providing detailed protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in selecting and implementing the most suitable method for their needs.

Synthetic Strategies

Two principal strategies for the stereoselective synthesis of this compound are detailed below:

-

Partial Hydrogenation of an Alkyne: This classic approach involves the synthesis of the corresponding alkyne, 5-octyn-1-ol, followed by its partial reduction to the cis-alkene using a "poisoned" palladium catalyst, such as Lindlar's catalyst. This method is known for its high cis-selectivity.[1][2]

-

Wittig Reaction: This powerful olefination reaction allows for the formation of the carbon-carbon double bond with good stereocontrol. By employing a non-stabilized phosphonium ylide, the reaction with butanal preferentially yields the Z (or cis) isomer.[3]

The choice between these methods may depend on the availability of starting materials, desired scale, and tolerance of different functional groups in a more complex synthetic scheme.

Route 1: Partial Hydrogenation of 5-Octyn-1-ol

This route involves two key stages: the synthesis of the alkyne precursor, 5-octyn-1-ol, and its subsequent stereoselective reduction.

Stage 1: Synthesis of 5-Octyn-1-ol

A reliable method for the synthesis of 5-octyn-1-ol involves the alkylation of a smaller terminal alkyne. While a specific protocol for 5-octyn-1-ol was not found in the immediate search, a general and adaptable procedure for the synthesis of similar alkynols is the reaction of a metalated alkyne with an epoxide or a protected haloalcohol.

Stage 2: Partial Hydrogenation using Lindlar's Catalyst

The partial hydrogenation of the internal alkyne, 5-octyn-1-ol, affords the desired this compound with high stereoselectivity.[1][2]

Experimental Protocol: Lindlar Hydrogenation of 5-Octyn-1-ol

-

Materials:

-

5-octyn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as a selectivity enhancer)

-

Solvent (e.g., hexane, ethyl acetate, or ethanol)

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-octyn-1-ol in a suitable solvent (e.g., hexane).

-

Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). For substrates sensitive to over-reduction, a small amount of quinoline can be added.

-

Seal the flask and purge the system with hydrogen gas, typically by evacuating and backfilling the flask several times.

-

Maintain a positive pressure of hydrogen (a balloon is often sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the alkane.

-

Upon completion, purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

-

Data Presentation

| Reaction Step | Product | Typical Yield (%) | Typical cis (Z) Selectivity (%) |

| Partial Hydrogenation | This compound | 85-98[1] | >95[1] |

Logical Relationship Diagram

References

Application Note: Laboratory-Scale Synthesis of cis-5-Octen-1-ol

Introduction

cis-5-Octen-1-ol is an organic compound with applications in the flavor and fragrance industry, valued for its fresh, green, and melon-like aroma.[1] It has also been identified as a volatile component in some fruits and as a potential attractant for certain fruit flies.[2] For research and development in these areas, as well as for its potential use as a synthon in more complex organic syntheses, a reliable laboratory-scale protocol for its preparation is essential. This document outlines a detailed, multi-step procedure for the synthesis of this compound, leveraging a stereoselective Wittig reaction to control the geometry of the carbon-carbon double bond. The synthesis begins with the protection of the hydroxyl group of 4-bromo-1-butanol, followed by the formation of a phosphonium salt, generation of the corresponding ylide, and subsequent Wittig reaction with propanal. The final step involves the deprotection of the alcohol to yield the target compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished in a four-step sequence:

-

Protection: The hydroxyl group of 4-bromo-1-butanol is protected as a tetrahydropyranyl (THP) ether.

-

Phosphonium Salt Formation: The resulting alkyl bromide is reacted with triphenylphosphine to form a phosphonium salt.

-

Wittig Reaction: The phosphonium salt is converted to an ylide, which then reacts with propanal to form the cis-alkene.

-

Deprotection: The THP protecting group is removed to afford this compound.

Data Presentation

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Protection | 4-Bromo-1-butanol | 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 25 | 2 | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | >95 |

| 2 | Phosphonium Salt Formation | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | Triphenylphosphine (PPh₃) | Toluene | 110 | 24 | (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide | ~90 |

| 3 | Wittig Reaction | (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide | n-Butyllithium (n-BuLi), Propanal | Tetrahydrofuran (THF) | -78 to 25 | 4 | 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran | ~75-85 |

| 4 | Deprotection | 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran | p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | Methanol (MeOH) | 25 | 3 | This compound | ~90 |

Experimental Protocols

Step 1: Protection of 4-Bromo-1-butanol

This protocol describes the acid-catalyzed protection of an alcohol with 3,4-dihydropyran (DHP).[3]

Reagents and Materials:

-

4-Bromo-1-butanol (1.0 equiv)

-

3,4-Dihydropyran (DHP, 1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1-butanol in anhydrous DCM.

-

To the stirred solution, add DHP followed by a catalytic amount of PPTS.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-(4-bromobutoxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.

Step 2: Synthesis of (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide

This protocol details the formation of a phosphonium salt from an alkyl halide and triphenylphosphine.[4]

Reagents and Materials:

-

2-(4-Bromobutoxy)tetrahydro-2H-pyran (1.0 equiv)

-

Triphenylphosphine (PPh₃, 1.1 equiv)

-

Toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran and triphenylphosphine in toluene.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours, during which the phosphonium salt will precipitate.

-

Cool the reaction mixture to room temperature.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield the phosphonium salt.

Step 3: Wittig Reaction to form 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran

This protocol describes the formation of a cis-alkene using an unstabilized Wittig reagent.[5][6][7]

Reagents and Materials:

-

(4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.0 equiv, solution in hexanes)

-

Propanal (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

Add the phosphonium salt to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise. A deep orange or red color should develop, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour, then cool to -78 °C (dry ice/acetone bath).

-

Add propanal dropwise to the ylide solution.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the THP-protected cis-alkene.

Step 4: Deprotection to yield this compound

This protocol details the acidic hydrolysis of a THP ether to regenerate the alcohol.[3]

Reagents and Materials:

-

2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve the THP-protected alkene in methanol in a round-bottom flask.

-

Add a catalytic amount of TsOH·H₂O.

-

Stir the mixture at room temperature for 3 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualization of Experimental Workflow

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

Application Notes and Protocols for cis-5-Octen-1-ol in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cis-5-Octen-1-ol, a volatile organic compound with significant applications in the flavor and fragrance industry. This document details its sensory properties, experimental protocols for its analysis, and the underlying biochemical pathways of its perception.